2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide
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Overview
Description
2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-Lys(Ac)-OH and is a derivative of lysine.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide is not well understood. However, studies have shown that it can act as a protease inhibitor. This means that it can inhibit the activity of enzymes that break down proteins, which can be useful in the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that it can inhibit the activity of certain proteases, which can be useful in the treatment of diseases such as cancer and viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide in lab experiments is that it is a stable compound that can be easily synthesized. Additionally, it can be used as a building block in the synthesis of peptides and proteins, which can be useful in drug development. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to determine its efficacy in certain experiments.
Future Directions
There are several future directions for research on 2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide. One area of research could be to further investigate its mechanism of action and its potential use as a protease inhibitor. Additionally, research could be conducted to determine its efficacy in the treatment of different diseases and to develop new drug delivery systems that incorporate this compound. Finally, research could be conducted to develop new synthetic methods for this compound that are more efficient and cost-effective.
Conclusion
In conclusion, this compound is a compound that has potential applications in various scientific fields, including drug development and chemical biology research. Its synthesis method is relatively simple, and it can be used as a building block in the synthesis of peptides and proteins. While its mechanism of action is not well understood, studies have shown that it can act as a protease inhibitor, which can be useful in the treatment of certain diseases. Future research on this compound could lead to the development of new drugs and drug delivery systems.
Synthesis Methods
The synthesis of 2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide involves the reaction between N-Boc-L-lysine and benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final product. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-(acetylamino)-N-[(benzylamino)carbonyl]butanamide has various scientific research applications, including its use as a building block in the synthesis of peptides and proteins. This compound is also used in the development of new drugs and drug delivery systems. Additionally, it is used as a reagent in chemical biology research.
properties
IUPAC Name |
2-acetamido-N-(benzylcarbamoyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-12(16-10(2)18)13(19)17-14(20)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXGNMDTKYSUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(=O)NCC1=CC=CC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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